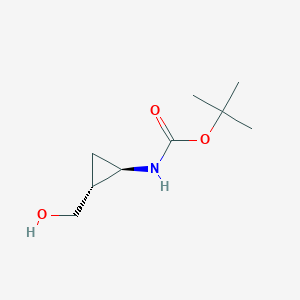![molecular formula C7H6N2O2 B066848 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 194022-44-1](/img/structure/B66848.png)
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives involves several key strategies, including one-pot synthesis methods and electrophilic interactions. For example, 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are prepared from 1,4-dihydropyridines using electrophilic iodine in the presence of nucleophiles like diethanolamine, leading to excellent yields (Kumar et al., 2011). Additionally, pyrido[2,3-b][1,4]oxazin-2-ones can be synthesized via a one-pot annulation of N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in acetonitrile, utilizing a Smiles rearrangement for cyclization (Cho et al., 2003).
Molecular Structure Analysis
The molecular structure of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives is characterized by the presence of a bicyclic framework incorporating both pyridine and oxazine rings. The structural analysis includes studying the intramolecular hydrogen bonding (IMHB) interactions, which are crucial for understanding the stability and reactivity of these compounds. Computational studies, such as those conducted by Tahmasby et al., explore these interactions at a theoretical level, providing insights into the electronic structure and bonding characteristics (Tahmasby et al., 2021).
Chemical Reactions and Properties
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one compounds participate in a variety of chemical reactions, including oxidative additions, nucleophilic substitutions, and cyclocondensation processes. These reactions are facilitated by the compound's unique electronic and structural properties, leading to the formation of diverse derivatives with potential biological activity. For instance, Reddy et al. describe a facile synthesis of isoxazolyl derivatives via Smiles rearrangement, highlighting the compound's versatility in organic synthesis (Reddy et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A study by Cho et al. (2003) presents a method for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones via a one-pot annulation process. This process utilizes cesium carbonate in refluxing acetonitrile and features a Smiles rearrangement and subsequent cyclization (Cho et al., 2003).
Derivative Synthesis : Kumar et al. (2011) described a one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines, highlighting the versatility of these compounds in creating bicyclic heterocycles (Kumar et al., 2011).
Pharmaceutical Compounds Template : Gim et al. (2007) focused on the synthesis of pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds, noting their significance in developing new pharmaceuticals (Gim et al., 2007).
Pyridopyrimidines Synthesis : Ismail and Wibberley (1967) discussed the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, providing insights into the chemical reactions and properties of related pyrido-oxazin derivatives (Ismail & Wibberley, 1967).
Benzoxazine Systems Synthesis : Sandford et al. (2014) synthesized pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, showing the scope of annelation reactions with fluorinated pyridine derivatives (Sandford et al., 2014).
Nitro Derivatives Synthesis : Bastrakov et al. (2016) reported on the synthesis of nitro pyrido- and dipyrido[1,4]oxazines, expanding the range of potential applications for these compounds (Bastrakov et al., 2016).
Zukünftige Richtungen
The future research directions for “1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one” could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, more studies could be done to fully understand its synthesis, molecular structure, and physical and chemical properties.
Eigenschaften
IUPAC Name |
1H-pyrido[3,4-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597561 | |
| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
CAS RN |
194022-44-1 | |
| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














